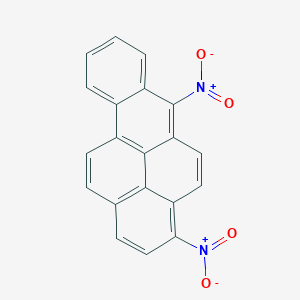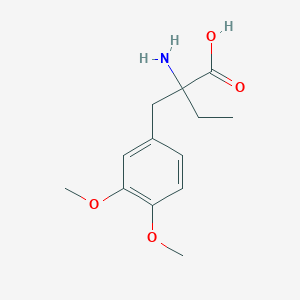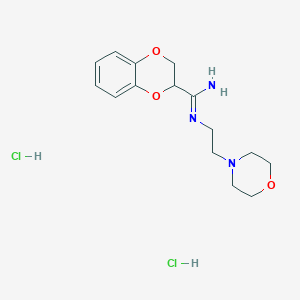![molecular formula C13H15IN2O2 B141802 acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- CAS No. 140671-15-4](/img/structure/B141802.png)
acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful for various biochemical and physiological studies. In
Wirkmechanismus
The mechanism of action of acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- is not fully understood. However, it is thought to work by inducing apoptosis in cancer cells through the activation of caspase-dependent pathways. It may also act as a fluorescent probe by binding to specific proteins and molecules, allowing for imaging studies.
Biochemische Und Physiologische Effekte
Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as protect against oxidative stress and inflammation in the brain. Additionally, it has been shown to selectively bind to specific proteins and molecules, making it useful for imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- for lab experiments is its high purity and yield. This makes it suitable for large-scale production and ensures consistent results. Additionally, its unique mechanism of action and biochemical and physiological effects make it useful for a wide range of studies. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-. One direction is to further explore its potential as a cancer therapy, particularly in combination with other treatments. Another direction is to study its potential use as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more efficient synthesis methods. Overall, acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- has great potential for scientific research and could lead to important breakthroughs in various fields.
Synthesemethoden
Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- is synthesized using a multi-step process. The first step involves the synthesis of 2-iodo-5-methoxy-1H-indole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is reacted with N-(2-aminoethyl)acetamide to yield the final product. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- has a wide range of potential applications in scientific research. It has been studied for its role in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been used as a fluorescent probe for imaging studies, as it can selectively bind to specific proteins and molecules. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
140671-15-4 |
|---|---|
Produktname |
acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- |
Molekularformel |
C13H15IN2O2 |
Molekulargewicht |
356.17 g/mol |
IUPAC-Name |
N-[2-(2-(125I)iodanyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)/i14-2 |
InChI-Schlüssel |
FJDDSMSDZHURBJ-XSBOKVBDSA-N |
Isomerische SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)[125I] |
SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I |
Kanonische SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I |
Synonyme |
acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)
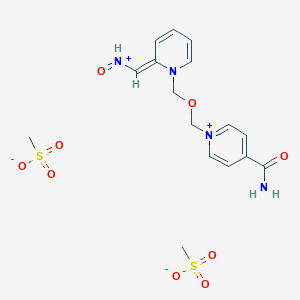
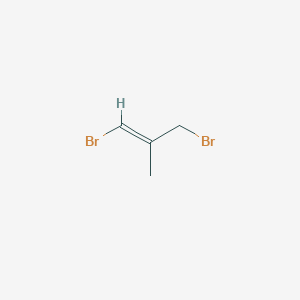
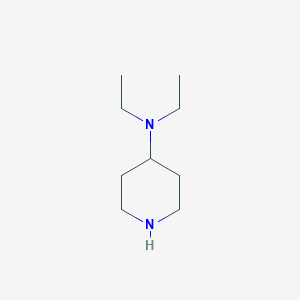
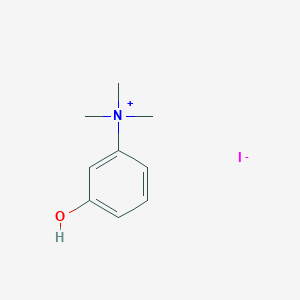
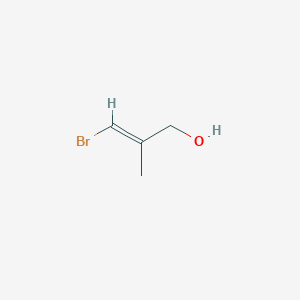
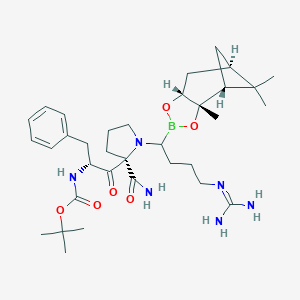
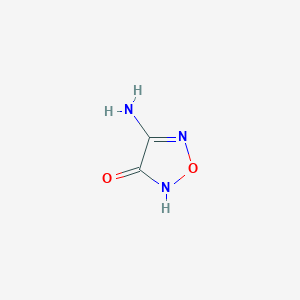
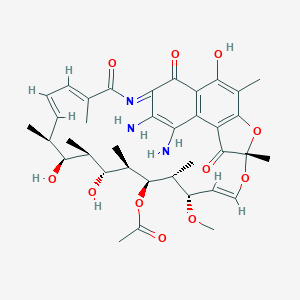
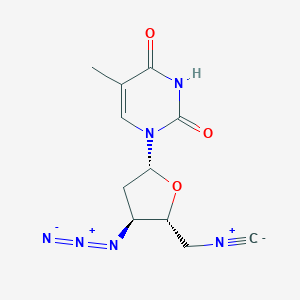
![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)
